molecular formula C12H22N2S B142358 N-(2,2-Dicyclopropylethyl)-N-propylthiourea CAS No. 155047-74-8

N-(2,2-Dicyclopropylethyl)-N-propylthiourea

Katalognummer B142358
CAS-Nummer: 155047-74-8
Molekulargewicht: 226.38 g/mol
InChI-Schlüssel: KUTCQSJUPROYSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Dicyclopropylethyl)-N-propylthiourea, commonly known as DPTU, is a thiourea derivative that has been extensively studied for its potential applications in various scientific fields. DPTU is a white crystalline solid with a molecular formula of C13H24N2S and a molecular weight of 240.41 g/mol. In

Wirkmechanismus

The mechanism of action of DPTU is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. In cancer cells, DPTU has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. In neurodegenerative diseases, DPTU has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
DPTU has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPTU has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurodegenerative diseases, DPTU has been shown to decrease oxidative stress and inflammation, improve mitochondrial function, and enhance the activity of various neuroprotective enzymes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DPTU in lab experiments include its high purity, low toxicity, and ability to inhibit various enzymes and proteins. However, the limitations of using DPTU include its limited solubility in water and its potential for off-target effects due to its ability to inhibit multiple enzymes and proteins.

Zukünftige Richtungen

There are several future directions for the research and development of DPTU. In agriculture, further studies are needed to investigate the potential use of DPTU as a pesticide and fungicide. In medicine, further studies are needed to investigate the potential use of DPTU as an anticancer agent and neuroprotective agent. Additionally, further studies are needed to investigate the potential use of DPTU as a polymer additive in material science. Overall, the potential applications of DPTU in various scientific fields make it a promising candidate for further research and development.

Synthesemethoden

The synthesis of DPTU involves the reaction of 2,2-dicyclopropylethylamine and propyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place at room temperature and yields DPTU as a white crystalline solid with a high purity.

Wissenschaftliche Forschungsanwendungen

DPTU has been extensively studied for its potential applications in various scientific fields such as agriculture, medicine, and material science. In agriculture, DPTU has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides. In medicine, DPTU has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, DPTU has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, DPTU has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.

Eigenschaften

CAS-Nummer

155047-74-8

Produktname

N-(2,2-Dicyclopropylethyl)-N-propylthiourea

Molekularformel

C12H22N2S

Molekulargewicht

226.38 g/mol

IUPAC-Name

1-(2,2-dicyclopropylethyl)-1-propylthiourea

InChI

InChI=1S/C12H22N2S/c1-2-7-14(12(13)15)8-11(9-3-4-9)10-5-6-10/h9-11H,2-8H2,1H3,(H2,13,15)

InChI-Schlüssel

KUTCQSJUPROYSS-UHFFFAOYSA-N

SMILES

CCCN(CC(C1CC1)C2CC2)C(=S)N

Kanonische SMILES

CCCN(CC(C1CC1)C2CC2)C(=S)N

Synonyme

Thiourea, N-(2,2-dicyclopropylethyl)-N-propyl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.